molecular formula C14H19NO B13176367 1-Benzyl-5,6-dimethylpiperidin-3-one

1-Benzyl-5,6-dimethylpiperidin-3-one

Cat. No.: B13176367
M. Wt: 217.31 g/mol
InChI Key: GBNPXKCPQPNLBB-UHFFFAOYSA-N
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Description

1-Benzyl-5,6-dimethylpiperidin-3-one is a piperidine-derived compound featuring a benzyl group at position 1 and methyl substituents at positions 5 and 6 of the six-membered ring.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-benzyl-5,6-dimethylpiperidin-3-one

InChI

InChI=1S/C14H19NO/c1-11-8-14(16)10-15(12(11)2)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI Key

GBNPXKCPQPNLBB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CN(C1C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,6-dimethylpiperidin-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-3-one with methylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the methylation process .

Industrial Production Methods: In industrial settings, the production of 1-Benzyl-5,6-dimethylpiperidin-3-one may involve large-scale methylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,6-dimethylpiperidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-5,6-dimethylpiperidin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6-dimethylpiperidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 1-Benzyl-5,6-dimethylpiperidin-3-one with structurally related compounds, focusing on substituent positioning, ring systems, and inferred properties.

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Substituents Ring Type Similarity Score Key Properties/Applications
1-Benzyl-5,6-dimethylpiperidin-3-one Not provided 1-Benzyl, 5,6-dimethyl Piperidine - Research applications (hypothesized)
1-Benzyl-3,3-dimethylpiperidin-4-one 173186-91-9 1-Benzyl, 3,3-dimethyl Piperidine 0.88 Soluble in organic solvents; used in pharmaceutical synthesis
1-Benzyl-5,5-dimethylpyrrolidin-3-one 1909308-53-7 1-Benzyl, 5,5-dimethyl Pyrrolidine - 95% purity, thermal stability; agrochemicals, material science
KK-42 (imidazole derivative) Not provided Benzyl, heptadienyl Imidazole - Insect growth regulator

Positional Isomerism: Piperidine Derivatives

  • 1-Benzyl-3,3-dimethylpiperidin-4-one (CAS 173186-91-9): The ketone at position 4 and methyl groups at positions 3,3 create distinct electronic and steric environments compared to the target compound. The similarity score (0.88) highlights structural proximity but underscores the impact of substituent positioning on reactivity and applications.
  • The ketone at position 3 could enhance hydrogen-bonding capacity, making it a candidate for targeted drug design.

Ring Size and Strain: Pyrrolidine vs. Piperidine

  • Applications in agrochemicals (e.g., crop protection agents) and material science (thermal stability) are documented, suggesting analogous uses for piperidinone derivatives with adjusted steric profiles.

Functional Group Influence: Benzyl Substituents

  • The benzyl group is a common motif in bioactive compounds (e.g., KK-42, an imidazole-based insect growth regulator ). While KK-42’s structure diverges significantly, its benzyl moiety demonstrates the role of aromatic groups in enhancing lipophilicity and receptor binding—a property likely shared by 1-Benzyl-5,6-dimethylpiperidin-3-one.

Research Implications and Data Gaps

  • Structural-Activity Relationships (SAR) : Positional isomerism (e.g., 3-ketone vs. 4-ketone) and methyl group placement significantly alter molecular interactions. Further studies are needed to correlate these features with biological activity or material performance.
  • Data Limitations : Direct experimental data on 1-Benzyl-5,6-dimethylpiperidin-3-one are sparse. Current insights rely on extrapolation from analogs, necessitating targeted research to validate hypotheses.

Biological Activity

1-Benzyl-5,6-dimethylpiperidin-3-one is a piperidinone derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

1-Benzyl-5,6-dimethylpiperidin-3-one is characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 5 and 6 positions of the piperidine ring. The molecular formula is C_{13}H_{17}N O.

Synthesis Methods:
The compound can be synthesized through several methods:

  • Methylation of 1-benzylpiperidin-3-one using methylating agents like sodium hydride or potassium carbonate.
  • Oxidation using agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
  • Reduction with lithium aluminum hydride to convert the ketone group into an alcohol.

The biological activity of 1-Benzyl-5,6-dimethylpiperidin-3-one is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing metabolic pathways. Notably, it has shown potential for antimicrobial and antiviral properties.

Pharmacological Properties

Several studies have investigated the pharmacological properties of this compound:

  • Antimicrobial Activity: Research indicates that 1-Benzyl-5,6-dimethylpiperidin-3-one exhibits antimicrobial effects against various pathogens. For instance, a study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • Antiviral Properties: The compound has also been explored for its antiviral activity. In vitro assays have shown that it inhibits viral replication in certain cell lines, indicating its potential as a therapeutic agent against viral infections.

Study on Enzyme Interaction

A study focused on the interaction of 1-Benzyl-5,6-dimethylpiperidin-3-one with methyl-lysine binding proteins revealed that the compound could inhibit specific enzymes involved in cellular signaling pathways. The findings suggest a mechanism by which this compound may exert its biological effects through modulation of epigenetic regulators .

Comparative Analysis

In comparison to similar compounds, such as 1-Benzyl-3,3-dimethylpiperidin-4-one and 1-Benzyl-4,6-dimethylpiperidin-3-one, the unique positioning of the dimethyl groups at the 5 and 6 positions enhances stability and alters interaction profiles with biological targets. This structural specificity may contribute to its distinct pharmacological properties.

Data Table: Comparison of Piperidinone Derivatives

Compound NameStructural FeaturesNotable Biological Activity
1-Benzyl-5,6-dimethylpiperidin-3-one Methyl groups at positions 5 and 6Antimicrobial, antiviral
1-Benzyl-3,3-dimethylpiperidin-4-one Methyl groups at positions 3 and 4Limited activity compared to above
1-Benzyl-4,6-dimethylpiperidin-3-one Methyl groups at positions 4 and 6Moderate activity

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